molecular formula C24H21FN4O2 B2567631 5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326912-75-7

5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2567631
CAS No.: 1326912-75-7
M. Wt: 416.456
InChI Key: DOCWDBRBQXTYDE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a]pyrazin-4(5H)-one ring, a 3,4-dihydroisoquinoline ring, and a 4-fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound would have a fairly rigid structure. The fluorophenyl group could introduce some polarity to the molecule, which could affect its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrazolo[1,5-a]pyrazin-4(5H)-one ring could potentially undergo reactions at the carbonyl group or the nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds has revealed innovative synthesis methods and characterization techniques. For instance, the synthesis of novel derivatives with dihydroisoquinoline and pyrazolone moieties involves complex reactions, offering insights into the design and development of compounds with potential therapeutic or material applications (Liu et al., 2009; Farag et al., 2012). These synthetic pathways highlight the versatility of such compounds, suggesting potential routes for the synthesis of the target compound.

Anticancer and Antimicrobial Activities

Compounds with dihydroisoquinoline and pyrazolone structures have been evaluated for their anticancer and antimicrobial activities. For example, derivatives have shown strong inhibitory activities against cancer cell lines, such as human prostate and epidermoid carcinoma cancer lines (Liu et al., 2009). Furthermore, antimicrobial evaluation of novel quinoline-based derivatives has demonstrated broad-spectrum potency against various bacterial and fungal strains (Desai et al., 2012). These findings suggest that the target compound could possess similar biological activities, meriting further investigation.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

Properties

IUPAC Name

5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c25-20-7-5-18(6-8-20)21-15-22-24(31)27(13-14-29(22)26-21)12-10-23(30)28-11-9-17-3-1-2-4-19(17)16-28/h1-8,13-15H,9-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCWDBRBQXTYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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